2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide
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Overview
Description
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the bromophenyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and aldehydes or ketones.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxy group is attached to the phenyl ring.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromine atom is attached to the phenyl ring.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The triazole ring and the bromophenyl group play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide can be compared with other similar compounds, such as:
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide: This compound has a dichlorophenyl group instead of a bromophenyl group, which can affect its chemical and biological properties.
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one: This compound has a different substitution pattern on the triazole ring, leading to different biological activities.
Properties
Molecular Formula |
C18H18BrN5O2S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
LQACTOZZXHVFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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